molecular formula C14H8ClN3O4 B5699371 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide

Cat. No. B5699371
M. Wt: 317.68 g/mol
InChI Key: DNSXBWXXEDPVLN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide, also known as CNF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CNF belongs to the family of cyanoacrylamide compounds, which are widely used in organic synthesis, material science, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide is not fully understood. However, studies have shown that 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide exhibits anti-tumor activity in animal models of cancer. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

Advantages and Limitations for Lab Experiments

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide is also a versatile building block for the synthesis of various functionalized molecules. However, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has some limitations for lab experiments. It is highly reactive and can polymerize rapidly, making it difficult to handle. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide is also sensitive to moisture and should be stored in a dry environment.

Future Directions

There are several future directions for 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide research. One potential direction is the development of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide-based fluorescent probes for detecting metal ions in biological systems. Another direction is the investigation of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide as a potential anti-cancer drug. Further studies are needed to understand the mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide can be achieved through a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the preparation of 2-chloro-4-nitrophenylacetic acid, which is then reacted with furfurylamine to obtain the corresponding amide. The amide is subsequently converted to the cyanoacrylamide by reacting it with cyanoacetic acid and acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a precursor for the synthesis of functionalized polymers. In organic synthesis, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has been used as a versatile building block for the synthesis of various functionalized molecules.

properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-12-6-9(18(20)21)1-3-11(12)13-4-2-10(22-13)5-8(7-16)14(17)19/h1-6H,(H2,17,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSXBWXXEDPVLN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.